molecular formula C19H19N3O2 B5326196 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B5326196
M. Wt: 321.4 g/mol
InChI Key: WNFWNWPKVXDYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPOA belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Scientific Research Applications

2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of bacterial DNA gyrase, a key enzyme involved in bacterial DNA replication. Furthermore, this compound has been shown to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of various bacterial strains by disrupting their DNA replication. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is its wide range of biological activities. It can be used in various assays to study its anti-inflammatory, antimicrobial, and anticancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are many potential future directions for the research on 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One possible direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting intermediate is then treated with N-(chloroacetyl)diethylamine to obtain the final product, this compound. The chemical structure of this compound is shown below.

properties

IUPAC Name

2-(4-methylphenyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-6-8-15(9-7-13)11-17(23)20-12-18-21-19(22-24-18)16-5-3-4-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFWNWPKVXDYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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